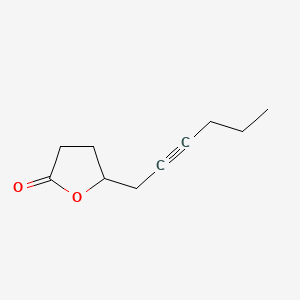

Tetrahydrolachnophyllum lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hex-2-ynyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUHHJBOQMXWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Synthetic Blueprint: A Technical Guide to Lactone Biosynthesis with Reference to Tetrahydrolachnophyllum Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolachnophyllum lactone, a saturated derivative of the naturally occurring lachnophyllum lactone, belongs to the vast and structurally diverse class of lactones. These cyclic esters are integral to numerous biological processes and are of significant interest to the pharmaceutical and fragrance industries due to their wide range of biological activities and aroma profiles. While the specific biosynthetic pathway of this compound is not yet elucidated in scientific literature, this guide provides an in-depth overview of established lactone biosynthetic routes. By examining analogous pathways, we can infer potential synthetic strategies for this and other novel lactone compounds. This document will detail common enzymatic transformations, precursor molecules, and general experimental approaches relevant to the study of lactone biosynthesis.

It is important to note that a direct and detailed biosynthetic pathway for this compound has not been published. The information presented herein is based on well-characterized lactone biosynthetic pathways from various natural sources and is intended to serve as a foundational guide for researchers in this field.

General Principles of Lactone Biosynthesis

The biosynthesis of lactones in nature is a testament to the efficiency and specificity of enzymatic catalysis. Generally, these pathways can be categorized into several main types, including the oxidation of diols, Baeyer-Villiger oxidations, and the cyclization of hydroxy fatty acids.

1. Oxidative Lactonization of Diols:

A common route to lactones involves the enzymatic oxidation of diols. This process is typically a two-step oxidation. The first step involves the oxidation of a primary alcohol to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). A subsequent oxidation of the lactol yields the final lactone product. Alcohol dehydrogenases (ADHs) are often implicated in these transformations.[1]

2. Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation is a powerful reaction in both chemical synthesis and biocatalysis for the formation of esters and lactones from ketones. In biological systems, this reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes activate molecular oxygen and utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to insert an oxygen atom adjacent to a carbonyl group, thereby converting a cyclic ketone into a lactone.[1] The regioselectivity of BVMOs is often high, allowing for the synthesis of specific lactone isomers.

3. Fatty Acid Metabolism and Cyclization:

Many lactones, particularly those with longer alkyl chains, are derived from fatty acid metabolism. Hydroxy fatty acids, generated through the action of hydroxylases or as intermediates of β-oxidation, can undergo spontaneous or enzyme-catalyzed intramolecular cyclization to form lactones.[2][3] The size of the resulting lactone ring (e.g., γ-lactone, δ-lactone) is determined by the position of the hydroxyl group along the fatty acid chain.

Potential Biosynthetic Pathway for this compound

Based on the structure of this compound, which is a saturated γ-butyrolactone derivative, we can hypothesize a plausible biosynthetic pathway originating from fatty acid precursors.

A potential pathway could involve the following key steps:

-

Fatty Acid Synthesis: The pathway would likely begin with a common fatty acid precursor.

-

Hydroxylation: A specific hydroxylase enzyme would introduce a hydroxyl group at the γ-position of the fatty acid chain.

-

β-Oxidation (Chain Shortening): The hydroxylated fatty acid could then undergo rounds of β-oxidation to shorten the carbon chain to the appropriate length.

-

Lactonization: The resulting γ-hydroxy acid would then undergo intramolecular cyclization to form the stable five-membered γ-lactone ring of this compound. This final step could be spontaneous or catalyzed by a specific lactonase enzyme.

Below is a conceptual diagram illustrating a generalized pathway for the formation of a γ-lactone from a fatty acid precursor.

Caption: A generalized biosynthetic pathway for the formation of a γ-lactone.

Experimental Protocols for Investigating Lactone Biosynthesis

To elucidate the specific biosynthetic pathway of a novel lactone such as this compound, a combination of genetic, biochemical, and analytical techniques is required.

1. Isotopic Labeling Studies:

-

Objective: To identify the precursor molecules of the lactone.

-

Methodology:

-

Culture the producing organism in the presence of isotopically labeled precursors (e.g., ¹³C-labeled fatty acids, acetate).

-

Extract the metabolites from the culture.

-

Purify the lactone of interest using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Analyze the purified lactone by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the isotopic labels. This will reveal the building blocks of the molecule.

-

2. Identification and Characterization of Biosynthetic Genes:

-

Objective: To identify the genes and enzymes responsible for the biosynthetic transformations.

-

Methodology:

-

Sequence the genome of the producing organism.

-

Search for putative biosynthetic gene clusters that may encode enzymes such as hydroxylases, acyl-CoA synthetases, and enzymes of the β-oxidation pathway.

-

Perform gene knockout or heterologous expression studies to confirm the function of candidate genes. Inactivation of a gene in the pathway should abolish or reduce the production of the lactone, while expressing the gene cluster in a heterologous host should result in its production.

-

3. In Vitro Enzymatic Assays:

-

Objective: To characterize the function and kinetics of individual biosynthetic enzymes.

-

Methodology:

-

Clone and express the candidate biosynthetic genes in a suitable host (e.g., E. coli).

-

Purify the recombinant enzymes.

-

Perform in vitro assays with putative substrates and cofactors.

-

Analyze the reaction products using HPLC, GC-MS, or LC-MS to confirm the enzymatic activity.

-

Determine the kinetic parameters (e.g., Km, kcat) of the enzymes.

-

Below is a workflow diagram illustrating the experimental approach to elucidate a novel lactone biosynthetic pathway.

Caption: A workflow for the elucidation of a novel lactone biosynthetic pathway.

Quantitative Data in Lactone Biosynthesis Research

While specific quantitative data for this compound biosynthesis is unavailable, the following table outlines the types of data that are crucial for characterizing any biosynthetic pathway. Researchers aiming to elucidate this pathway should focus on obtaining these metrics.

| Parameter | Description | Typical Units | Significance |

| Enzyme Kinetics (Km) | Michaelis constant; substrate concentration at half-maximal velocity. | µM or mM | Indicates the affinity of an enzyme for its substrate. |

| Enzyme Kinetics (kcat) | Turnover number; number of substrate molecules converted per enzyme molecule per second. | s⁻¹ | Measures the catalytic efficiency of an enzyme. |

| Metabolite Concentration | Intracellular or extracellular concentration of biosynthetic intermediates and the final product. | µg/L, mg/L, or mM | Provides insights into pathway flux and potential bottlenecks. |

| Product Titer | The final concentration of the lactone produced in a culture. | g/L | A key metric for evaluating the productivity of a native or engineered strain. |

| Yield | The amount of product formed relative to the amount of substrate consumed. | g/g or mol/mol | Measures the efficiency of substrate conversion to product. |

Conclusion

The biosynthesis of lactones is a rich and complex field of study with significant implications for drug discovery and biotechnology. Although the specific pathway to this compound remains to be discovered, the principles and methodologies outlined in this guide provide a solid framework for its future elucidation. By applying a combination of isotopic labeling, genetic analysis, and enzymatic characterization, researchers can unravel the synthetic logic behind this and other novel lactone natural products, paving the way for their sustainable production and potential therapeutic applications.

References

chemical structure and stereochemistry of Tetrahydrolachnophyllum lactone

An exhaustive search of available scientific literature and chemical databases has revealed no compound specifically named "Tetrahydrolachnophyllum lactone." It is plausible that this name is a trivial or historical designation that is no longer in common use, or it may refer to a compound that has not been extensively studied or characterized in publicly accessible literature.

The name suggests a hydrogenated derivative of Lachnophyllum lactone. Lachnophyllum lactone is a known natural product with the chemical formula C₁₀H₈O₂. Its systematic IUPAC name is (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one[1]. The structure of Lachnophyllum lactone contains a furanone ring with a side chain containing both a double and a triple bond. The "tetrahydro" prefix in the requested compound's name implies the addition of four hydrogen atoms, which would saturate some or all of these multiple bonds.

Without a definitive structure, it is impossible to provide a detailed technical guide covering its stereochemistry, quantitative data, and experimental protocols as requested. Extensive searches were conducted using various permutations of the name and by exploring related compounds from the Lachnophyllum genus, from which Lachnophyllum lactone was originally isolated. These searches did not yield any specific information on a "this compound."

It is recommended that researchers interested in this compound verify the name and chemical structure from the original source of their inquiry. If a correct chemical structure or a more common synonym can be identified, a comprehensive technical guide could then be compiled.

For the benefit of researchers working with related compounds, the following sections provide general information and methodologies relevant to the study of lactones.

General Experimental Protocols for the Study of Lactones

The isolation and structural elucidation of lactones from natural sources, as well as their synthesis, involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of a lactone from a plant source, such as Lachnophyllum gossypinum, is outlined below.

Caption: General workflow for the isolation of lactones.

Structural Elucidation

The determination of the chemical structure and stereochemistry of an isolated lactone relies heavily on spectroscopic methods.

| Spectroscopic Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the characteristic ester carbonyl (C=O) stretch of the lactone ring, typically in the range of 1720-1780 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. Coupling constants can help determine the connectivity and relative stereochemistry of protons. ¹³C NMR: Shows the number and types of carbon atoms (e.g., carbonyl, olefinic, aliphatic). 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. NOESY/ROESY: Provides information about through-space interactions between protons, which is crucial for determining the relative stereochemistry. |

| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure and absolute stereochemistry of the molecule. |

A logical relationship for the process of structure elucidation is as follows:

Caption: Process of chemical structure elucidation.

Conclusion

While a detailed guide on this compound cannot be provided due to the lack of specific information under this name, the general principles and methodologies for the study of lactones are well-established. Researchers are encouraged to confirm the identity of their compound of interest, after which the experimental and analytical frameworks described herein can be applied to thoroughly characterize its chemical structure and properties.

References

An In-depth Technical Guide on the Spectroscopic Data of Lachnophyllum Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for lachnophyllum lactones, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of public data for Tetrahydrolachnophyllum lactone, this guide utilizes the closely related and well-characterized (4Z)-Lachnophyllum lactone as a primary reference. The structural similarities between these compounds make the data presented here a valuable resource for researchers working with this class of molecules.

Spectroscopic Data of (4Z)-Lachnophyllum Lactone

(4Z)-Lachnophyllum lactone is a naturally occurring acetylenic furanone that has been isolated from various plant species, including Conyza bonariensis. Its structure has been elucidated through extensive spectroscopic analysis.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for (4Z)-Lachnophyllum lactone in CDCl₃

| Chemical Shift (δ) ppm |

| Data not explicitly available in a tabular format in the search results. A detailed analysis of the spectra mentioned in the cited articles would be required to populate this table. |

Table 2: ¹³C NMR Spectroscopic Data for (4Z)-Lachnophyllum lactone in CDCl₃

| Chemical Shift (δ) ppm |

| 168.9 |

| 156.0 |

| 142.6 |

| 120.1 |

| 104.6 |

| 95.1 |

| 74.8 |

| 22.1 |

| 21.8 |

| 13.5 |

Note: The specific assignments of these shifts to individual carbon atoms were not provided in the summarized search results.

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products.

Table 3: ESI-MS Spectroscopic Data for (4Z)-Lachnophyllum lactone

| Ion | m/z |

| [M+H]⁺ | 163 |

| [2M+H]⁺ | 325 |

| [2M+Na]⁺ | 347 |

These ions correspond to the protonated molecule, the protonated dimer, and the sodiated dimer, respectively, confirming the molecular weight of (4Z)-Lachnophyllum lactone.

Experimental Protocols

The following experimental conditions are based on methodologies reported for the analysis of (4Z)-Lachnophyllum lactone and are representative of standard practices for the spectroscopic analysis of natural products[1].

2.1. NMR Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer operating at frequencies of 400 MHz for protons and 100 MHz for carbons[1].

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent used for the analysis of lachnophyllum lactones[1].

-

Internal Standard : The solvent peak is typically used as an internal standard for referencing the chemical shifts[1].

-

Data Acquisition : Standard Bruker microprograms are used to perform various NMR experiments, including NOESY (Nuclear Overhauser Effect Spectroscopy) for determining the spatial proximity of protons[1].

2.2. Mass Spectrometry

-

Instrumentation : ESI mass spectra and liquid chromatography-mass spectrometry (LC-MS) analyses are often performed using an Agilent LC/MS TOF system (e.g., 6230B) coupled with an HPLC (e.g., 1260 Infinity)[1].

-

Ionization Mode : Positive ion mode is commonly used for the detection of lachnophyllum lactones[1].

-

High-Resolution Mass Spectrometry (HRMS) : For accurate mass measurements, a Thermo-Finnigan MAT 95 XL instrument or a similar high-resolution mass spectrometer can be utilized[2].

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of lachnophyllum lactones from a natural source typically involves a series of chromatographic and spectroscopic techniques.

Caption: Experimental workflow for the isolation and structural elucidation of (4Z)-Lachnophyllum lactone.

Signaling Pathway Visualization (Hypothetical)

While the search results did not provide specific signaling pathways involving this compound, many natural lactones exhibit biological activity by modulating cellular signaling. The following diagram illustrates a hypothetical signaling pathway where a lactone compound could exert its effects, for instance, by inhibiting a key enzyme in a pro-inflammatory pathway.

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of lachnophyllum lactones, leveraging available data for (4Z)-Lachnophyllum lactone. Further research is required to obtain and publish the specific spectroscopic data for this compound.

References

physical and chemical properties of Tetrahydrolachnophyllum lactone

Disclaimer: Information regarding the specific compound Tetrahydrolachnophyllum lactone is not available in the reviewed scientific literature. This guide provides a comprehensive overview of the closely related and parent compound, Lachnophyllum lactone . The properties and activities of this compound may differ.

This technical guide provides a detailed examination of the physical, chemical, and biological properties of Lachnophyllum lactone. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural product. The guide covers its known biological activities, synthesis, and experimental protocols, with quantitative data presented in structured tables and methodologies illustrated through diagrams.

Physical and Chemical Properties

Lachnophyllum lactone is a naturally occurring acetylenic furanone.[1] Its core physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| IUPAC Name | (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one | PubChem |

| CAS Number | 23251-68-5 | PubChem |

| Appearance | Not explicitly stated, but lactones are often colorless or white solids. | General Knowledge |

| Solubility | Not explicitly stated for Lachnophyllum lactone. Lactones generally exhibit solubility in polar solvents. | General Knowledge |

Biological Activities

Lachnophyllum lactone has been identified as a bioactive compound with a range of biological activities. These activities are attributed in part to the presence of an α,β-unsaturated carbonyl group in its structure.[1]

| Activity | Description | Reference |

| Nematicidal | Exhibits potent activity against nematodes.[2] | [2] |

| Antileishmanial | Shows strong potency against Leishmania infantum axenic amastigotes.[2] | [2] |

| Antimycobacterial | Demonstrates significant activity against Mycobacterium tuberculosis H37Rv, particularly when modified with a longer alkyl chain.[2] | [2] |

| Allelopathic | Acts as a potent phytotoxic agent against the parasitic plant Cuscuta campestris, with an IC₅₀ of 24.8 µg/mL.[1] It also shows growth inhibitory activity against Lemna paucicostata.[3] | [1][3] |

| Fungitoxic | Displays fungitoxic activity against various fungi, including those causing postharvest diseases in strawberries and citrus.[1] | [1] |

The biological activities of terpenoid lactones, a broader class to which Lachnophyllum lactone belongs, are extensive and include cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[4]

Experimental Protocols

3.1. Isolation of (4Z)-Lachnophyllum Lactone

A bioactivity-guided fractionation of extracts from Conyza bonariensis has been used to isolate (4Z)-lachnophyllum lactone.[1] The general workflow for such a procedure is outlined below.

Caption: General workflow for the isolation of natural products.

3.2. Synthesis of (4Z)-Lachnophyllum Lactone

A synthetic route has been developed to produce larger quantities of (4Z)-Lachnophyllum lactone and its analogs.[2] A key step in a reported synthesis involves a Pd-Cu bimetallic cascade cross-coupling cyclization.[5]

Caption: Key step in the synthesis of (4Z)-Lachnophyllum lactone.

3.3. Potential Synthesis of this compound

While no specific synthesis for this compound has been reported, it could potentially be synthesized via the hydrogenation of Lachnophyllum lactone. The hydrogenation of lactones is a known chemical transformation.

Caption: A potential pathway for the synthesis of this compound.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by Lachnophyllum lactone are not fully elucidated. However, the biological activity of many α,β-unsaturated lactones is related to their ability to act as Michael acceptors.[1] This allows them to form covalent bonds with nucleophilic residues, such as cysteine, in proteins, thereby potentially inhibiting enzyme function or disrupting protein-protein interactions.

Caption: Postulated mechanism of action for α,β-unsaturated lactones.

Conclusion

Lachnophyllum lactone is a promising natural product with a diverse range of biological activities, making it a person of interest for further research in drug discovery and agrochemical development. While information on its tetrahydro derivative is currently unavailable, the established synthetic routes for Lachnophyllum lactone provide a foundation for the potential synthesis and exploration of its derivatives. Future studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic and practical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary Biological Screening of Tetrahydrolachnophyllum lactone

A comprehensive review of publicly available scientific literature reveals a significant gap in the biological screening of Tetrahydrolachnophyllum lactone. Despite its documented isolation from plant sources such as Conyza stricta, detailed studies outlining its specific biological activities, including quantitative data, experimental protocols, and associated signaling pathways, are not presently available in the public domain.

This guide, therefore, serves to provide a foundational understanding of the potential biological activities of this compound by examining the well-established bioactivities of the broader class of compounds to which it belongs: terpenoid lactones, and more specifically, sesquiterpene lactones. This information is intended to offer a predictive framework for researchers, scientists, and drug development professionals interested in initiating a preliminary biological screening of this compound.

General Biological Activities of Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known to exhibit a wide range of biological effects.[1][2][3] These activities are often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with biological nucleophiles, although other structural features also play a crucial role.[1] The primary biological activities reported for this class of compounds include:

-

Antimicrobial Activity: Many sesquiterpene lactones have demonstrated inhibitory activity against a variety of bacteria and fungi.[1][2] For instance, some studies have reported Minimum Inhibitory Concentration (MIC) values against pathogenic strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and various fungi, with values sometimes ranging from the low micrograms per milliliter to higher concentrations depending on the specific lactone and microbial species.[1][2]

-

Anti-inflammatory Activity: A significant number of sesquiterpene lactones possess potent anti-inflammatory properties.[3][4] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[4]

-

Cytotoxic and Antitumor Activity: The cytotoxic potential of sesquiterpene lactones against various cancer cell lines is well-documented.[3][5][6] This activity is a major focus of natural product-based cancer drug discovery. The presence of reactive functional groups, like the α-methylene-γ-lactone ring, is often correlated with their ability to induce apoptosis and inhibit cancer cell proliferation.[5]

Proposed Workflow for Preliminary Biological Screening

For researchers embarking on the preliminary biological screening of this compound, a general experimental workflow can be proposed based on standard practices for natural product screening.

References

- 1. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic activity of some natural and synthetic sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydrolachnophyllum Lactone: A Technical Whitepaper

CAS Number: 56407-87-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolachnophyllum lactone is a natural product identified by the CAS number 56407-87-5. Publicly available scientific data on this specific compound is notably scarce, hindering a comprehensive understanding of its chemical and biological properties. Commercial suppliers indicate its isolation from the plant Conyza stricta (also known as Eschenbachia stricta). This technical guide aims to provide an in-depth overview of this compound, drawing heavily on the more extensively studied, structurally related unsaturated analog, Lachnophyllum lactone. This document will cover the known information about its chemical identity, potential biological activities based on its chemical class, and propose experimental protocols for its further investigation. The significant knowledge gaps regarding this compound will be clearly highlighted, presenting opportunities for future research.

Introduction to Lachnophyllum Lactones

Lachnophyllum lactones belong to a class of naturally occurring acetylenic γ-lactones. The unsaturated parent compound, Lachnophyllum lactone, has been isolated from various plants of the Conyza genus, including Conyza bonariensis and Conyza canadensis. These compounds are of interest due to their reported biological activities, which include phytotoxic, fungitoxic, nematicidal, antileishmanial, and antimycobacterial properties.[1][2][3] The "tetrahydro-" prefix in this compound indicates that it is a saturated derivative of Lachnophyllum lactone, suggesting it lacks the conjugated double bonds of the parent structure. This structural difference is expected to influence its physicochemical properties and biological activity.

Chemical and Physical Properties

| Property | Value (Lachnophyllum Lactone) | Data Source |

| CAS Number | 23251-68-5 | PubChem[4] |

| Molecular Formula | C₁₀H₈O₂ | PubChem[4] |

| Molecular Weight | 160.17 g/mol | PubChem[4] |

| IUPAC Name | (5Z)-5-[(E)-hex-4-en-2-ynylidene]furan-2-one | PubChem[4] |

For this compound (CAS 56407-87-5), the molecular formula would be C₁₀H₁₄O₂, reflecting the addition of hydrogen atoms to saturate the double and triple bonds.

Potential Biological Activities and Mechanism of Action

While no specific biological activity data for this compound has been found, the broader class of sesquiterpene lactones, to which it belongs, is known for a range of pharmacological effects.

Anti-inflammatory Activity

Many sesquiterpene lactones exhibit potent anti-inflammatory properties. A primary mechanism of action is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] By preventing the activation of NF-κB, these compounds can downregulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Diagram: Generalized NF-κB Signaling Pathway and Potential Inhibition by Sesquiterpene Lactones

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Composition of Different Extracts of Conyza bonariensis: Insecticidal and Nematicidal Activities [scirp.org]

- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Lachnophyllum lactone | C10H8O2 | CID 5380632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

An In-depth Technical Guide to (4Z)-Lachnophyllum Lactone (C10H14O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4Z)-Lachnophyllum lactone, a naturally occurring acetylenic furanone with the molecular formula C10H14O2, has emerged as a molecule of significant interest due to its diverse biological activities. Isolated from plant species such as Conyza bonariensis, this compound has demonstrated potent nematicidal, antileishmanial, antimycobacterial, phytotoxic, and antifungal properties. Its α,β-unsaturated carbonyl moiety is believed to be a key structural feature contributing to its bioactivity, likely through Michael addition reactions with biological nucleophiles. This technical guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, aiming to facilitate further research and development of this promising natural product.

Physicochemical and Spectroscopic Data

The structural and analytical data for (4Z)-Lachnophyllum lactone are summarized below.

Table 1: Physicochemical Properties of (4Z)-Lachnophyllum Lactone

| Property | Value | Reference |

| Molecular Formula | C10H14O2 | [1][2] |

| Molecular Weight | 166.21 g/mol | [1][2] |

| CAS Number | 56407-87-5 | [1][2] |

| Appearance | Not specified | |

| IUPAC Name | (4Z)-5-(Hex-2-en-4-yn-1-ylidene)furan-2(5H)-one |

Table 2: Spectroscopic Data for (4Z)-Lachnophyllum Lactone

| Spectroscopic Data | Values | Reference |

| ¹H NMR (500 MHz, CDCl₃), δ (ppm) | 7.33 (1H, dd, J = 6.0, 2.8 Hz), 6.22 (1H, dd, J = 6.0, 2.0 Hz), 5.38 (1H, m), 3.32 (2H, m), 2.21 (3H, t, J = 7.0 Hz), 1.13 (3H, t, J = 7.0 Hz) | [1] |

| ¹³C NMR (125 MHz, CDCl₃), δ (ppm) | 169.0, 156.1, 142.7, 120.2, 104.7, 95.2, 74.9, 22.2, 21.9, 13.6 | [1] |

| High-Resolution Mass Spectrometry (HRMS) (ESI+) | m/z [M+H]⁺ calculated for C10H15O2: 167.1067; found 167.1066 | [2] |

| Infrared (IR) Spectroscopy | Not explicitly detailed in the primary literature. |

Biological Activity

(4Z)-Lachnophyllum lactone has been evaluated for a range of biological activities, with key quantitative data presented in Table 3.

Table 3: Quantitative Biological Activity of (4Z)-Lachnophyllum Lactone

| Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Nematicidal | Meloidogyne incognita | IC₅₀ | 75.3 µg/mL | [2] |

| Antileishmanial | Leishmania infantum (axenic amastigotes) | EC₅₀ | 9.7 µM | [2] |

| Antimycobacterial | Mycobacterium tuberculosis H37Rv | Not specified | Exhibited activity | [2] |

| Phytotoxic | Cuscuta campestris | IC₅₀ | 24.8 µg/mL | [1] |

| Antifungal | Verticillium dahliae | Not specified | Exhibited activity | [3] |

| Cytotoxicity | Mammalian cells (not specified) | Not specified | Moderate selectivity index | [2] |

Experimental Protocols

Synthesis of (4Z)-Lachnophyllum Lactone

A synthetic route to (4Z)-Lachnophyllum lactone has been developed, enabling the production of larger quantities for biological evaluation. The key step involves a Pd-Cu bimetallic cascade cross-coupling cyclization.[2][3]

Materials:

-

Hepta-1,3-diyne

-

(Z)-3-iodoacrylic acid

-

PdCl₂(PPh₃)₂

-

CuI

-

Et₃N

-

CH₃CN

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of (Z)-3-iodoacrylic acid in CH₃CN, add Et₃N, CuI, and PdCl₂(PPh₃)₂.

-

Add hepta-1,3-diyne to the reaction mixture.

-

Stir the reaction at 40 °C overnight.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford (4Z)-Lachnophyllum lactone.

Nematicidal Activity Assay

The nematicidal activity against the root-knot nematode Meloidogyne incognita can be assessed as follows.[2]

Materials:

-

(4Z)-Lachnophyllum lactone stock solution (in a suitable solvent, e.g., DMSO)

-

Meloidogyne incognita second-stage juveniles (J2)

-

Pluronic F-127 solution

-

96-well microtiter plates

-

Microscope

Procedure:

-

Prepare serial dilutions of (4Z)-Lachnophyllum lactone in Pluronic F-127 solution.

-

Dispense the dilutions into the wells of a 96-well plate.

-

Add a suspension of M. incognita J2 to each well.

-

Incubate the plates at 25 °C.

-

After 24, 48, and 72 hours, count the number of motile and non-motile nematodes under a microscope.

-

Calculate the percentage of mortality and determine the IC₅₀ value.

Putative Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by (4Z)-Lachnophyllum lactone have not yet been fully elucidated. However, based on its chemical structure and the known activities of related compounds, several putative mechanisms can be proposed.

The presence of an α,β-unsaturated γ-lactone moiety is a common feature in many biologically active natural products. This electrophilic center is susceptible to nucleophilic attack by thiol groups in cysteine residues of proteins. This covalent modification can lead to enzyme inhibition or modulation of transcription factor activity.

Potential Inhibition of NF-κB Signaling

Many sesquiterpene lactones are known to inhibit the pro-inflammatory transcription factor NF-κB. The proposed mechanism involves the alkylation of cysteine residues on the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcription of pro-inflammatory genes.

General Enzyme Inhibition via Michael Addition

The α,β-unsaturated carbonyl group can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of various enzymes, leading to their irreversible inhibition. This general mechanism could account for the broad spectrum of biological activities observed for (4Z)-Lachnophyllum lactone.

Conclusion and Future Directions

(4Z)-Lachnophyllum lactone is a natural product with a diverse and potent range of biological activities that warrant further investigation for potential applications in agriculture and medicine. While synthetic routes have been established, allowing for more extensive biological screening, a significant knowledge gap remains concerning its specific molecular targets and signaling pathways. Future research should focus on elucidating these mechanisms to better understand its structure-activity relationships and to identify potential lead compounds for drug development. Target identification studies, such as affinity chromatography and proteomics, could provide valuable insights into its cellular binding partners and pave the way for the rational design of more potent and selective analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. Collection - (4Z)âLachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

A Technical Review of Bioactive Compounds from Conyza stricta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conyza stricta, a member of the Asteraceae family, is an annual herb traditionally used in various folk medicine systems. While the genus Conyza is known for its rich phytochemical profile and diverse biological activities, Conyza stricta has been the subject of limited investigation. This technical guide provides a comprehensive review of the current literature on the bioactive compounds isolated from Conyza stricta, with a focus on their chemical structures, biological activities, and the experimental methodologies employed for their isolation and characterization. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Bioactive Compounds Isolated from Conyza stricta

To date, the primary bioactive compounds identified and isolated from Conyza stricta are flavonoids. Specifically, two methoxyflavones have been reported in the literature:

-

Conyzatin: 5,7-dihydroxy-3,8,3',4',5'-pentamethoxyflavone

-

5,7-dihydroxy-3,8,4'-trimethoxyflavone

The isolation of these compounds was first reported by Tandon and Rastogi in 1977. While the initial discovery highlighted the presence of these flavonoids, comprehensive data on their biological activities and those of other potential compounds in Conyza stricta remain scarce. However, the known biological activities of extracts from other Conyza species, such as antimicrobial, antioxidant, and cytotoxic effects, suggest that the compounds from Conyza stricta may possess similar valuable properties.

Quantitative Data on Biological Activities

Currently, there is a significant lack of quantitative data (e.g., IC50, MIC values) specifically for the bioactive compounds isolated from Conyza stricta. The majority of available data pertains to crude extracts of other Conyza species. For instance, methanolic extracts of Conyza canadensis have demonstrated significant antibacterial activity against S. aureus with a reported MIC value of 3.125 µg/mL.[1] Furthermore, extracts from various Conyza species have shown cytotoxic effects on different cancer cell lines, with IC50 values in the µg/mL range.[2][3] While these findings are promising, further research is imperative to determine the specific quantitative bioactivities of purified compounds from Conyza stricta.

Experimental Protocols

Isolation of Flavonoids from Conyza stricta

The following is a generalized protocol based on the initial isolation of flavonoids from Conyza stricta and standard phytochemical techniques.

1. Plant Material Collection and Preparation:

-

The aerial parts of Conyza stricta are collected, identified, and thoroughly washed.

-

The plant material is shade-dried at room temperature to a constant weight.

-

The dried material is then coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically ethanol (B145695) or methanol, using a Soxhlet apparatus or maceration.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Each fraction is concentrated to dryness.

4. Column Chromatography:

-

The fraction showing the presence of flavonoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

5. Purification:

-

Fractions showing similar TLC profiles are pooled and further purified using techniques such as preparative TLC or repeated column chromatography to isolate the pure compounds.

6. Structure Elucidation:

-

The structures of the isolated pure compounds are elucidated using spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of flavonoid skeletons.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the isolation and bioactivity screening of compounds from Conyza stricta.

Caption: A generalized workflow for the isolation and characterization of bioactive compounds.

Caption: The logical progression from plant source to potential drug development.

Future Perspectives

The limited research on Conyza stricta presents a significant opportunity for further investigation. Future studies should focus on:

-

Comprehensive Phytochemical Profiling: Employing modern analytical techniques like LC-MS/MS and GC-MS to identify a broader range of bioactive compounds beyond flavonoids.

-

Quantitative Bioactivity Studies: Conducting in-depth in vitro and in vivo studies to determine the specific pharmacological activities and mechanisms of action of the isolated compounds.

-

Targeted Bioassays: Based on the traditional uses of Conyza species, future research could explore anti-inflammatory, analgesic, and antidiabetic activities of Conyza stricta compounds.

-

Method Development: Optimizing extraction and isolation protocols to improve the yield and purity of bioactive compounds.

Conclusion

Conyza stricta remains a largely untapped resource in the field of natural product research. The confirmed presence of bioactive flavonoids, coupled with the known pharmacological potential of the Conyza genus, underscores the need for more extensive research into this plant. This technical guide provides a foundational overview to encourage and guide future investigations, which could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

The Ecological Significance of (4Z)-Lachnophyllum Lactone in Conyza Species: A Technical Whitepaper

Abstract

The genus Conyza, comprising highly successful and often invasive plant species, employs a sophisticated arsenal (B13267) of secondary metabolites to navigate its ecological landscape. Among these, the acetylenic furanone, (4Z)-lachnophyllum lactone, has emerged as a key player in the ecological strategy of species such as Conyza bonariensis and Conyza canadensis. This technical guide synthesizes the current understanding of the ecological roles of (4Z)-lachnophyllum lactone, focusing on its potent allelopathic and antimicrobial activities. Through a comprehensive review of existing literature, this paper presents quantitative data on its bioactivity, details the experimental protocols for its study, and provides visual representations of its functional relationships. This document aims to serve as a foundational resource for researchers in chemical ecology, natural product chemistry, and the development of novel biopesticides.

Introduction

Conyza species, commonly known as fleabanes, are globally distributed and are recognized for their significant ecological impact, particularly as agricultural weeds.[1] Their success is partly attributed to their chemical ecology, which involves the production of a diverse array of bioactive secondary metabolites.[2][3][4] These compounds mediate interactions with competing plants, herbivores, and microbes. A compound of particular interest isolated from Conyza is (4Z)-lachnophyllum lactone, an acetylenic furanone.[2][5][6] This molecule has been identified as a potent allelochemical and antimicrobial agent, contributing significantly to the competitive ability of Conyza species. This whitepaper provides an in-depth examination of the ecological functions of (4Z)-lachnophyllum lactone, its quantitative impact on other organisms, and the methodologies employed for its investigation.

Allelopathic Role of (4Z)-Lachnophyllum Lactone

Allelopathy, the chemical inhibition of one plant by another, is a cornerstone of the invasive success of many Conyza species. (4Z)-Lachnophyllum lactone has been identified as a primary contributor to this phenomenon, exhibiting significant phytotoxic effects on a range of plant species, most notably parasitic weeds.

Inhibition of Parasitic Weeds

(4Z)-Lachnophyllum lactone demonstrates potent inhibitory activity against several economically important parasitic weeds. Studies have shown its effectiveness in disrupting the life cycle of species such as Cuscuta campestris (dodder) and various broomrapes (Orobanche and Phelipanche species).[3] The lactone has been shown to reduce the capacity of Cuscuta seedlings to coil and attach to host plants, a critical step for parasite survival.[2][7]

Phytotoxicity on Non-Parasitic Plants

The allelopathic effects of (4Z)-lachnophyllum lactone are not limited to parasitic plants. Research has documented its inhibitory effects on the growth of both monocotyledonous and dicotyledonous plants, such as Agrostis stolonifera (bentgrass) and Lactuca sativa (lettuce).[8][9] This broad-spectrum phytotoxicity likely contributes to the ability of Conyza species to outcompete neighboring plants for resources in diverse ecosystems.

Quantitative Allelopathic Data

The following table summarizes the quantitative data on the allelopathic activity of (4Z)-lachnophyllum lactone against various plant species.

| Target Species | Bioassay Type | Parameter | Concentration | Effect | Reference |

| Cuscuta campestris | Seedling Growth | IC50 | 24.8 µg/mL | 50% inhibition of seedling growth | [2] |

| Cuscuta campestris | Seedling Growth | Inhibition | 0.3 mM | ~85% inhibition of seedling growth | [3] |

| Orobanche minor | Radicle Growth | Inhibition | 0.3 mM | >70% inhibition of radicle growth | [3] |

| Phelipanche ramosa | Radicle Growth | Inhibition | 0.3 mM | >40% inhibition of radicle growth | [3] |

| Lemna paucicostata | Growth Inhibition | IC50 | 104 µM | 50% growth inhibition | [8] |

| Agrostis stolonifera | Growth Inhibition | - | 1 mg/mL | Growth inhibition | [8][9] |

| Lactuca sativa | Growth Inhibition | - | 1 mg/mL | Growth inhibition | [8][9] |

| Lepidium sativum | Shoot Length | EC50 | 85.89 mg/L | 50% effective concentration for shoot length reduction | [4] |

| Conyza bonariensis | Seed Germination | Inhibition | 0.1 mM | High percentage of inhibition | [3] |

Antimicrobial and Nematicidal Roles

Beyond its interactions with other plants, (4Z)-lachnophyllum lactone plays a role in defending Conyza against microbial pathogens and nematodes.

Antifungal Activity

(4Z)-Lachnophyllum lactone has demonstrated notable fungitoxic properties. It is active against several plant pathogenic fungi, including species of Colletotrichum that cause postharvest diseases in fruits like strawberries, and Verticillium dahliae, a pathogen affecting a wide range of crops, including olives.[2][3] This antifungal activity suggests a role in protecting Conyza from fungal infections.

Nematicidal Activity

The compound has also been identified as a potent nematicidal agent. The natural product isolated from C. bonariensis showed significant activity against the root-knot nematode Meloidogyne incognita.[5] This activity is crucial for plant defense in the soil environment where nematodes can cause significant damage to root systems.

Quantitative Antimicrobial and Nematicidal Data

The following table presents the quantitative data on the antimicrobial and nematicidal activities of (4Z)-lachnophyllum lactone.

| Target Organism | Activity | Parameter | Concentration | Effect | Reference |

| Verticillium dahliae | Antifungal | Mycelial Growth Reduction | 1 mM | Reduction of mycelial growth | [3] |

| Colletotrichum acutatum | Antifungal | Growth Inhibition | 10 and 100 µ g/spot | Inhibition of fungal growth | [8] |

| Colletotrichum fragariae | Antifungal | Growth Inhibition | 10 and 100 µ g/spot | Inhibition of fungal growth | [8] |

| Colletotrichum gloeosporioides | Antifungal | Growth Inhibition | 10 and 100 µ g/spot | Inhibition of fungal growth | [8] |

| Meloidogyne incognita | Nematicidal | IC50 | 78.6 mg/L | 50% inhibitory concentration | [5] |

Role in Herbivore Defense

While Conyza species are known to produce a range of secondary metabolites that deter herbivores, including terpenes like trans-β-farnesene and β-sesquiphellandrene, the specific role of (4Z)-lachnophyllum lactone in anti-herbivore defense is not yet well-documented in the scientific literature.[10] The presence of an α,β-unsaturated carbonyl group in its structure is a common feature in bioactive natural products and could potentially be involved in deterring feeding by insects or other herbivores.[2] However, further research is required to explicitly establish and quantify this ecological function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Isolation and Identification of (4Z)-Lachnophyllum Lactone

-

Plant Material: Lyophilized tissues of Conyza bonariensis (27 g) are used for extraction.[2]

-

Extraction:

-

The plant material is extracted with a 1:1 (v/v) mixture of methanol (B129727) and distilled water (150 mL) containing 1% NaCl at room temperature with stirring for 24 hours.[2]

-

The suspension is centrifuged, and the supernatant is collected.

-

The supernatant is then subjected to liquid-liquid partitioning with dichloromethane (B109758) (3 x 150 mL).[2]

-

The organic phases are combined and concentrated under reduced pressure to yield the crude extract.

-

-

Purification (Bioactivity-Guided Fractionation):

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and tested for phytotoxic activity using a Cuscuta campestris seedling growth bioassay.

-

The most active fraction is further purified using preparative thin-layer chromatography (TLC) on silica gel plates.

-

The band corresponding to the active compound is scraped and eluted with a suitable solvent.

-

-

Identification:

-

The structure of the purified compound is elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and ESI-MS (Electrospray Ionization Mass Spectrometry).[2][7]

-

The configuration of the double bond is confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and by comparing spectral data with published literature.[2]

-

Allelopathy Bioassay (Cuscuta campestris Seedling Growth)

-

Seed Preparation: Seeds of Cuscuta campestris are scarified to facilitate germination.

-

Test Substance Preparation: (4Z)-Lachnophyllum lactone is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterilized distilled water to achieve the desired test concentrations (e.g., 5, 10, 25, 50, 75, 100 µg/mL). The final concentration of DMSO is kept constant across all treatments (e.g., 2%).[2] A control solution containing only DMSO and sterilized distilled water is also prepared.

-

Assay Setup:

-

Aliquots (1 mL) of each test solution or control are applied to filter paper discs placed in Petri dishes.

-

Scarified Cuscuta seeds are placed on the filter paper.

-

The Petri dishes are sealed and incubated under controlled conditions (e.g., specific temperature and light cycle).

-

-

Data Collection and Analysis:

-

After a set period (e.g., six days), the seedling length of the Cuscuta is measured.[2]

-

The percentage of inhibition is calculated relative to the control group.

-

The IC50 value (the concentration that causes 50% inhibition) is determined by plotting a dose-response curve.

-

Statistical analysis (e.g., Tukey test) is used to determine significant differences between treatments.[2]

-

Antifungal Bioassay (Mycelial Growth Inhibition)

-

Fungal Culture: The target fungus (e.g., Verticillium dahliae) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).

-

Test Substance Preparation: (4Z)-Lachnophyllum lactone is dissolved in a suitable solvent and incorporated into the molten agar medium at the desired final concentration (e.g., 1 mM).[3] A control plate with the solvent but without the lactone is also prepared.

-

Assay Setup:

-

The agar medium containing the test substance or control is poured into Petri dishes.

-

A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each plate.

-

-

Data Collection and Analysis:

-

The plates are incubated at an appropriate temperature for several days.

-

The diameter of the fungal colony is measured daily.

-

The percentage of mycelial growth inhibition is calculated by comparing the growth in the treatment plates to the control plates.

-

Visualizations

Logical Relationship of (4Z)-Lachnophyllum Lactone's Ecological Roles

Caption: Ecological roles of (4Z)-lachnophyllum lactone produced by Conyza species.

Experimental Workflow for Isolation and Bioassay

Caption: Workflow for the isolation and bioactivity testing of (4Z)-lachnophyllum lactone.

Conclusion and Future Directions

(4Z)-Lachnophyllum lactone is a pivotal secondary metabolite in the ecological strategy of Conyza species, wielding significant allelopathic, antifungal, and nematicidal activities. Its ability to inhibit the growth of a wide range of competing organisms, from parasitic weeds to pathogenic fungi, underscores its importance in the competitive success of Conyza. The quantitative data and experimental protocols summarized in this whitepaper provide a valuable resource for researchers.

Future research should focus on several key areas. Firstly, the specific molecular mode of action of (4Z)-lachnophyllum lactone on its target organisms remains to be fully elucidated. Understanding these mechanisms could pave the way for the development of novel, target-specific bioherbicides and antifungal agents. Secondly, the role of this compound in mediating interactions with herbivores is a significant knowledge gap that requires investigation. Finally, exploring the synergistic or antagonistic effects of (4Z)-lachnophyllum lactone with other secondary metabolites produced by Conyza will provide a more holistic understanding of the chemical ecology of these remarkable plants. The potential application of this natural product in sustainable agriculture as a bioherbicide or biopesticide warrants further exploration, offering an environmentally friendlier alternative to synthetic agrochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. (4 Z)-Lachnophyllum Lactone, a Metabolite with Phytotoxic and Antifungal Activity against Pests Affecting Mediterranean Agriculture: A New Versatile and Easy Scalable Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. repository.lsu.edu [repository.lsu.edu]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Tetrahydrolachnophyllum Lactone from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolachnophyllum lactone is a presumed derivative of Lachnophyllum lactone, an acetylenic furanone that has been isolated from plants such as Conyza bonariensis[1][2][3][4]. The "tetrahydro" prefix suggests the saturation of some of the carbon-carbon double or triple bonds found in Lachnophyllum lactone. Lactones, as a class of compounds, exhibit a wide range of biological activities, including phytotoxic, antifungal, antimicrobial, anti-inflammatory, and anticancer properties[1][3][5][6]. The methodologies outlined below provide a comprehensive guide for the extraction and purification of this compound from plant sources, enabling further investigation into its potential therapeutic applications.

Data Presentation

The selection of an appropriate solvent system is critical for the efficient extraction of lactones from plant material. The choice of solvent is dictated by the polarity of the target compound.

Table 1: Plant Sources and Extraction Solvents for Lachnophyllum Lactone and Related Sesquiterpene Lactones.

| Plant Species | Family | Target Lactone(s) | Extraction Solvent(s) | Reference(s) |

| Conyza bonariensis | Asteraceae | (4Z)-Lachnophyllum lactone | Dichloromethane (B109758), Diethyl ether, Chloroform | [1][2][7] |

| Tanacetum parthenium | Asteraceae | Parthenolide (a sesquiterpene lactone) | Ethanol, Methanol (B129727), Isopropanol, Ethyl acetate (B1210297), Acetone | [8] |

| Arnica montana | Asteraceae | Helenalin and its derivatives | Ethanol/Water mixtures | [9] |

| Cichorium intybus | Asteraceae | Dihydrolactucin, Lactucin | Water, Methanol/Water mixtures, Ethanol | |

| Eremanthus seidelii | Asteraceae | Goyazensolide derivatives | Ethanol | [10] |

Table 2: Representative Quantitative Data for Lactone Extraction and Purification.

| Parameter | Value | Compound/Plant Source | Notes | Reference(s) |

| Extraction Yield | ||||

| Initial Extraction | 95.2% - 97.5% | Goyazensolide derivatives / Eremanthus seidelii | Single extraction step with ethanol. | [10] |

| Purification | ||||

| Final Yield (pure compound) | 5.10 mg | (4Z)-Lachnophyllum lactone / Conyza bonariensis | From an unspecified amount of plant material, obtained after chromatographic purification. | [1] |

| IC50 (Phytotoxic Activity) | 24.8 µg/mL | (4Z)-Lachnophyllum lactone / Conyza bonariensis | Activity against Cuscuta campestris seedling growth. | [1][4] |

Experimental Protocols

This protocol describes a general procedure for the solvent extraction of lactones from plant biomass.

1. Plant Material Preparation: a. Collect the desired plant parts (e.g., aerial parts, roots) of the source plant, such as Conyza bonariensis[7]. b. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a forced-air oven at a low temperature (e.g., 40°C)[10]. c. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction (choose one method): a. Maceration: i. Place the powdered plant material in a large container with a lid. ii. Add a suitable solvent, such as dichloromethane or ethanol, at a solid-to-solvent ratio of 1:10 (w/v)[11]. iii. Seal the container and allow it to stand at room temperature for a period of 24-72 hours, with occasional agitation[11][12]. b. Ultrasonication-Assisted Extraction (UAE): i. Place the powdered plant material in a flask. ii. Add the chosen solvent (e.g., chloroform) at a solid-to-solvent ratio of 1:10 (w/v)[7]. iii. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature[7][13].

3. Filtration and Concentration: a. After the extraction period, separate the extract from the solid plant material by vacuum filtration through filter paper. b. Wash the plant residue with a small volume of the same solvent to recover any remaining extract. c. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

This protocol outlines a multi-step purification process to isolate the target lactone from the crude extract.

1. Liquid-Liquid Partitioning (Optional): a. Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v). b. Perform successive extractions with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. c. Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the lactones. d. Collect the organic phase and evaporate the solvent to yield a lactone-enriched fraction.

2. Silica (B1680970) Gel Column Chromatography: a. Prepare a silica gel column with a suitable non-polar solvent system, such as hexane. b. Dissolve the lactone-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane. d. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). e. Combine fractions containing the target compound, as indicated by TLC analysis, and evaporate the solvent.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, employ a Prep-HPLC system equipped with a suitable column (e.g., C18 reversed-phase). b. Dissolve the semi-purified fraction from the previous step in the mobile phase. c. Elute the column with an isocratic or gradient mobile phase, such as a mixture of acetonitrile (B52724) and water, at a constant flow rate. d. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm)[10]. e. Collect the peak corresponding to this compound. f. Evaporate the solvent from the collected fraction to obtain the pure compound.

4. Structure Confirmation: a. Confirm the identity and purity of the isolated compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2][4].

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Potential biological activities and applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa | MDPI [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: HPLC-MS Analysis of Tetrahydrolachnophyllum lactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrolachnophyllum lactone, a sesquiterpene lactone with the molecular formula C10H14O2 and a molecular weight of 166.2 g/mol , is a natural product of interest for its potential biological activities.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The protocol is designed for quantitative analysis and can be adapted for various research applications, including pharmacokinetics, metabolism studies, and quality control of natural product extracts. The methodologies presented are based on established principles for the analysis of sesquiterpene lactones.[2][3][4]

Experimental Protocols

Sample Preparation: Extraction from a Plant Matrix

This protocol outlines a general procedure for the extraction of this compound from a dried plant matrix. The choice of a polar organic solvent is based on common practices for extracting sesquiterpene lactones.[5]

Materials:

-

Dried and powdered plant material

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% acetonitrile in water.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 13,000 x g for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

Preparation of Standards and Calibration Curve

Materials:

-

This compound reference standard (≥98% purity)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO or methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50% acetonitrile in water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50% acetonitrile in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

HPLC-MS Method

The following HPLC-MS parameters are proposed for the analysis of this compound, based on typical methods for similar sesquiterpene lactones.[3][4]

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 15 minutes |

Table 2: HPLC Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters (Hypothetical)

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]+) | m/z 167.1 |

| Product Ions (MRM) | m/z 149.1 (Quantitative), m/z 121.1 (Qualitative) |

| Gas Temperature | 325 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 3500 V |

| Collision Energy | Optimized for each transition (e.g., 10-25 eV) |

Rationale for MRM transitions: The precursor ion is the protonated molecule [M+H]+, calculated from the molecular weight of 166.2. Product ions are hypothetical fragments resulting from the loss of water (H2O, -18 Da) to give m/z 149.1, and subsequent loss of carbon monoxide (CO, -28 Da) to give m/z 121.1, which are common fragmentation pathways for lactones.

Data Presentation

Table 4: Expected Quantitative Performance

| Parameter | Expected Value |

| Retention Time (RT) | ~ 6.5 min |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~ 0.5 ng/mL |

| Limit of Quantification (LOQ) | ~ 1.0 ng/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC-MS analysis of this compound.

Caption: Workflow for the HPLC-MS analysis of this compound.

Signaling Pathway (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, should this compound be investigated for its effects on a biological pathway, a similar DOT script could be used to visualize those interactions. For instance:

Caption: Hypothetical signaling pathway for this compound.

References

- 1. This compound | CAS 56407-87-5 | ScreenLib [screenlib.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

Application Notes and Protocols for Antifungal Activity Assay of Tetrahydrolachnophyllum Lactone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrahydrolachnophyllum lactone belongs to the class of sesquiterpene lactones, a group of natural products known for a wide range of biological activities, including antimicrobial properties. Recent studies have highlighted the potential of related compounds, such as (4Z)-lachnophyllum lactone, as antifungal agents against plant pathogens and postharvest disease fungi.[1][2][3] This document provides detailed protocols for evaluating the antifungal activity of this compound, focusing on standardized methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion assay for preliminary screening.

Data Presentation

Quantitative data from antifungal susceptibility testing should be recorded systematically. The following table provides a template for summarizing the results.

Table 1: Antifungal Activity of this compound against Various Fungal Strains

| Fungal Strain | Test Method | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans | Broth Microdilution | ||||

| Aspergillus niger | Broth Microdilution | ||||

| Cryptococcus neoformans | Broth Microdilution | ||||

| Trichophyton rubrum | Broth Microdilution | ||||

| Verticillium dahliae | Broth Microdilution | ||||

| Candida albicans | Disk Diffusion | ||||

| Aspergillus niger | Disk Diffusion |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[4][5][6]

Principle:

The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The minimum fungicidal concentration (MFC) is subsequently determined by subculturing from wells showing no growth to determine the lowest concentration that kills the fungus.

Materials:

-

This compound

-

Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

-

Solvent for the compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Hemocytometer or fungal counting chamber

-

Incubator

-

Sabouraud Dextrose Agar (B569324) (SDA) plates

Procedure:

-

Preparation of Fungal Inoculum:

-

For yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

For molds (Aspergillus spp., Trichophyton spp.): Grow the mold on SDA at 28-35°C for 7 days or until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the lactone in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 256 µg/mL. The volume in each well should be 100 µL.

-

Prepare a positive control (e.g., Fluconazole) and a negative control (medium with DMSO, ensuring the final DMSO concentration is non-inhibitory, typically ≤1%).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (inoculum without the test compound) and a sterility control well (medium only).

-

Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and 48-96 hours for molds.[7]

-

-

Determination of MIC:

-